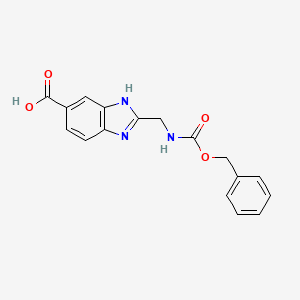
2-(Phenylmethoxycarbonylaminomethyl)-3H-benzimidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Phenylmethoxycarbonylaminomethyl)-3H-benzimidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C17H15N3O4 and its molecular weight is 325.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(Phenylmethoxycarbonylaminomethyl)-3H-benzimidazole-5-carboxylic acid is a benzimidazole derivative that has garnered attention for its diverse biological activities. Benzimidazole compounds are known for their broad pharmacological profiles, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C₁₄H₁₀N₂O₂
- Molecular Weight : 238.241 g/mol
- CAS Number : 66630-70-4
Antimicrobial Activity
Benzimidazole derivatives have demonstrated significant antimicrobial effects. In studies, this compound showed promising activity against various bacterial strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.78 - 0.39 µg/mL |
| Methicillin-resistant Staphylococcus aureus | 0.39 µg/mL |
Antiviral Activity
Research indicates that benzimidazole derivatives can inhibit viral replication. For instance, compounds similar to this compound were tested against bovine viral diarrhea virus (BVDV) and respiratory syncytial virus (RSV), showing effective inhibition with EC50 values in the low micromolar range.
| Compound | Virus | EC50 Value |
|---|---|---|
| This compound | BVDV | 0.80 µM |
| RSV | 0.10 µM |
Anticancer Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably, it has shown potential against human K-562 leukemia cells.
| Cell Line | IC50 Value |
|---|---|
| K-562 | 15 µM |
Case Studies
- Anti-inflammatory Effects : A study by Thakurdesai et al. demonstrated that benzimidazole derivatives exhibited significant anti-inflammatory activity in a rat model of paw edema induced by carrageenan, with effective doses starting at 100 mg/kg.
- Antibacterial Efficacy : Goker et al. synthesized a series of benzimidazole derivatives which included the compound , finding it effective against both Staphylococcus aureus and methicillin-resistant strains.
The biological activity of benzimidazole derivatives is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids, thereby inhibiting critical cellular processes like DNA replication and protein synthesis.
Properties
IUPAC Name |
2-(phenylmethoxycarbonylaminomethyl)-3H-benzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-16(22)12-6-7-13-14(8-12)20-15(19-13)9-18-17(23)24-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,23)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWUCNKRHQKNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=NC3=C(N2)C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














